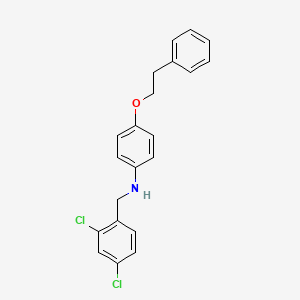
N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline
Übersicht
Beschreibung
“N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline” is a chemical compound with the molecular formula C21H19Cl2NO and a molecular weight of 372.29 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline” is defined by its molecular formula, C21H19Cl2NO .Physical And Chemical Properties Analysis
“N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline” has a molecular weight of 372.29 . No further physical or chemical properties were found in the search results.Wissenschaftliche Forschungsanwendungen
Polyurethane Cationomers with Anil Groups
A study conducted by Buruianǎ et al. (2005) discussed the synthesis of polyurethane cationomers using anil groups like N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline. These polyurethanes, synthesized with o-hydroxy Schiff bases, show fluorescent properties and have potential applications in creating polymeric films with unique photochromic mechanisms (Buruianǎ et al., 2005).
Dendrimers Incorporating Aniline
Morar et al. (2018) explored the use of anilines in the synthesis and structure of novel G-2 melamine-based dendrimers. The study demonstrates how anilines can contribute to the synthesis of dendritic melamines, highlighting their role in the self-organizing and self-assembling properties of these compounds (Morar et al., 2018).
Mesomorphic Properties of Aniline Derivatives
Hasegawa et al. (1989) investigated the effects of chloro and methyl derivatives on the mesomorphic properties of anilines, including those similar to N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline. The study provides insights into how various substitutions on the aniline moiety affect the transition temperatures and properties of these compounds (Hasegawa et al., 1989).
Supramolecular Chemistry of Anilic Acids
Zaman et al. (2001) explored the crystal engineering of anilic acids and their interaction with dipyridyl compounds, demonstrating the potential of aniline derivatives in forming supramolecular structures. This study indicates the versatility of anilines in crystal engineering and their interaction with other organic compounds (Zaman et al., 2001).
Photocatalysis and Environmental Applications
Research on anilines has also extended into photocatalysis and environmental applications. Studies like those by Sturini et al. (1997) and Tekle-Röttering et al. (2016) have explored the degradation of anilides and their reaction with ozone, shedding light on the environmental impact and potential uses of anilines in water treatment and pollution control (Sturini et al., 1997), (Tekle-Röttering et al., 2016).
Analytical Chemistry and Sensor Development
In analytical chemistry, anilines have been utilized in sensor development, as shown in the work of Keivani et al. (2017), who designed a voltammetric sensor incorporating aniline derivatives for detecting pollutants in water samples (Keivani et al., 2017).
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c22-18-7-6-17(21(23)14-18)15-24-19-8-10-20(11-9-19)25-13-12-16-4-2-1-3-5-16/h1-11,14,24H,12-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTWRXIQSVLKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NCC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



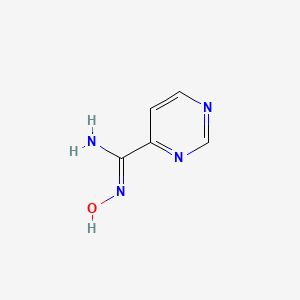
![[(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt](/img/structure/B1437754.png)
![[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol](/img/structure/B1437757.png)
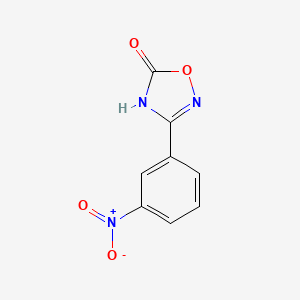
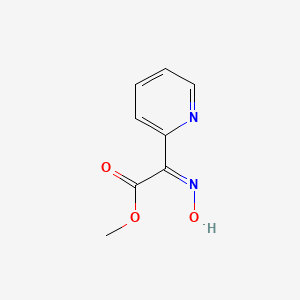
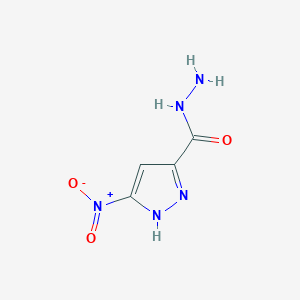
![1-(4-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437763.png)
![6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437765.png)
![4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1437767.png)


![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1437771.png)
![Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B1437773.png)
![2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride](/img/structure/B1437774.png)